3-Methoxycyclohexane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-methoxycyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
CEDHSBAKFPWPGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Transformations of 3 Methoxycyclohexane 1 Sulfonamide
Regioselective and Stereoselective Modifications for Analog Development
Detailed and specific research findings on the regioselective and stereoselective modifications of 3-methoxycyclohexane-1-sulfonamide are not available in the reviewed scientific literature. The development of analogs from this specific chemical entity would theoretically involve chemical transformations that selectively target specific positions on the cyclohexane (B81311) ring (regioselectivity) and control the three-dimensional orientation of newly introduced functional groups (stereoselectivity).
In the absence of direct research, any discussion of potential synthetic pathways would be purely hypothetical and based on the general principles of organic chemistry as applied to similar cycloalkane sulfonamide structures. Such a speculative analysis would not adhere to the required standard of reporting on established research findings.
Quantum Chemical Investigations and Electronic Structure
Quantum chemical methods are pivotal in understanding the intrinsic properties of molecules. For this compound, these computational tools allow for a detailed examination of its geometry, energy, and electronic makeup.
Molecular Geometry, Energy Landscapes, and Electronic Configuration
The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. For this compound, the cyclohexane ring is not planar but exists in various puckered conformations to alleviate angle and torsional strain. wikipedia.orglibretexts.org The most stable of these is the chair conformation, which possesses C-C-C bond angles near the ideal tetrahedral angle of 109.5° and has all its hydrogen atoms staggered, thus minimizing strain. pressbooks.pub
Substituents on a cyclohexane ring can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the equator of the ring). libretexts.org These two positions are interconvertible through a process known as a ring flip. masterorganicchemistry.com In substituted cyclohexanes, the two chair conformers are generally not of equal energy. libretexts.org The relative stability of the conformers is dictated by the steric and electronic effects of the substituents. masterorganicchemistry.com
For this compound, both the methoxy (B1213986) (-OCH3) and the sulfonamide (-SO2NH2) groups can be in either an axial or an equatorial position. The energy landscape is therefore composed of different chair conformers (cis/trans isomers with axial/equatorial combinations) and higher-energy boat and twist-boat conformations that act as intermediates in the ring-flip process. wikipedia.orglibretexts.org
The electronic configuration is determined by the arrangement of electrons in molecular orbitals. Density functional theory (DFT) is a common computational method used to simulate the electronic structure of organic compounds. nih.gov The presence of electronegative oxygen and nitrogen atoms in the methoxy and sulfonamide groups significantly influences the electron distribution across the molecule.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.gov
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Sulfonamide-type Compounds
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implication |
|---|
Note: This table provides typical ranges for sulfonamide compounds to illustrate the concept of FMO analysis. Actual values for this compound would require specific quantum chemical calculations.
Theoretical Prediction of Acidity (pKa) of Sulfonamide Groups
The sulfonamide group (-SO2NH2) is acidic and can be deprotonated. The acidity is quantified by its pKa value. Theoretical methods, particularly those based on quantum mechanics, can predict the pKa of sulfonamides. These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. nih.gov
Recent studies have shown strong linear correlations between certain equilibrium bond lengths within the sulfonamide group and their aqueous pKa values. chemrxiv.orgnih.gov For instance, a relationship has been established between the S-N bond length and the pKa. rsc.orgchemrxiv.org By calculating the optimized geometry and the relevant bond lengths of a new sulfonamide compound, its pKa can be predicted using these established linear relationships. rsc.org This approach can be more computationally efficient than calculating thermodynamic cycles. chemrxiv.orgnih.gov
For this compound, a theoretical pKa prediction would involve:
Optimizing the geometry of both the neutral and deprotonated forms using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). nih.gov
Calculating the free energy of deprotonation or using the calculated bond lengths to apply a linear free-energy relationship. nih.govnih.gov
Generally, sulfonamides are weak acids. nih.gov The presence of the electron-donating methoxy group at the 3-position might slightly decrease the acidity (increase the pKa) compared to an unsubstituted cyclohexane-1-sulfonamide due to its electronic effect transmitted through the carbon framework.
Conformational Analysis and Dynamic Behavior
The flexibility of the cyclohexane ring leads to a dynamic equilibrium between different conformations. The nature and position of substituents play a crucial role in determining the preferred conformation.
Elucidation of Conformational Preferences in Substituted Cyclohexane-1-sulfonamides
The most stable conformation for a substituted cyclohexane is typically the chair form where the largest substituent groups are in the equatorial position. libretexts.orglibretexts.org This preference is primarily due to the avoidance of steric strain, specifically 1,3-diaxial interactions. libretexts.org A 1,3-diaxial interaction is the steric repulsion between an axial substituent and the axial hydrogens (or other substituents) on the third carbon atoms relative to it. libretexts.org
For this compound, there are two substituents on the ring. This gives rise to cis and trans diastereomers, each of which has two primary chair conformers that are in equilibrium.
Trans-isomer: The substituents are on opposite sides of the ring (one "up," one "down"). In one chair conformer, both groups could be axial, and in the other, both could be equatorial. The diaxial conformation would be highly disfavored due to significant 1,3-diaxial interactions for both groups. Therefore, the diequatorial conformer would be overwhelmingly preferred. libretexts.orglibretexts.org
Cis-isomer: The substituents are on the same side of the ring (both "up" or both "down"). In this case, one group must be axial and the other equatorial in any given chair conformation. libretexts.orglibretexts.org The equilibrium will favor the conformer where the sterically bulkier group occupies the equatorial position.
The steric bulk of a substituent is often quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations for a monosubstituted cyclohexane. A larger A-value signifies a stronger preference for the equatorial position.
Influence of Steric and Electronic Effects on Cyclohexane Ring Conformations
The conformation of the cyclohexane ring is a balance of steric and electronic effects.
Steric Effects: The primary steric factor is the 1,3-diaxial interaction. libretexts.org When a substituent is in the axial position, it experiences steric repulsion from the two other axial hydrogens on the same side of the ring. This is energetically unfavorable. Placing the substituent in the more spacious equatorial position eliminates this strain. libretexts.org The size of the substituent is crucial; larger groups have more significant 1,3-diaxial interactions and thus a stronger preference for the equatorial position. wikipedia.org For cis-3-Methoxycyclohexane-1-sulfonamide, the equilibrium would favor the conformer where the larger of the two groups (sulfonamide vs. methoxy) is equatorial.
Electronic Effects: While steric effects are often dominant, electronic effects can also influence conformational preferences. These effects involve orbital interactions. For instance, hyperconjugation between axial C-H bonds and the corresponding anti-bonding C-C orbitals contributes to the stability of the chair conformation. In some cases, attractive donor-acceptor interactions between orbitals of the substituent and the ring can stabilize an otherwise unfavorable axial conformation. researchgate.net For this compound, the electronegative atoms in the substituents will polarize the C-S and C-O bonds, which can lead to subtle stereoelectronic effects that influence the conformational equilibrium.
Table 2: Conformational A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) | Implication for Conformational Preference |
|---|---|---|
| -OCH3 (Methoxy) | ~0.6 | Strong preference for the equatorial position. |
Note: A-values are context-dependent and can vary slightly. The value for a sulfonamide group is an estimate based on similar sulfonyl-containing groups. This data clearly indicates that the sulfonamide group is significantly "bulkier" than the methoxy group.
Based on this data, in the cis-isomer of this compound, the conformation where the sulfonamide group is equatorial and the methoxy group is axial would be significantly more stable than the reverse. In the trans-isomer, the diequatorial conformer would be the dominant species.
Molecular Dynamics Simulations for Conformational and Binding Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and binding stability of a ligand within a protein's active site.
For sulfonamide derivatives, MD simulations have been instrumental in understanding their stability and interactions with various enzymes. For instance, MD simulations of sulfonamide inhibitors with triosephosphate isomerase (TPI), a key enzyme in the glycolytic pathway of parasites like Plasmodium falciparum, have revealed the dynamics of their binding. peerj.com These simulations track parameters such as Root-Mean-Square Deviation (RMSD) and Radius of Gyration (Rg) to assess the stability of the protein-ligand complex. A stable RMSD value over the simulation time indicates that the ligand has found a stable conformation within the binding pocket. ekb.egmdpi.com
In studies involving other sulfonamide derivatives, MD simulations have shown that the binding of the ligand can induce conformational changes in the protein, leading to a more compact and stable structure. ekb.eg The analysis of the interaction energies, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), helps to quantify the binding affinity and identify the key residues involved in the interaction. peerj.com These simulations have demonstrated that van der Waals forces and non-polar solvation energies are significant contributors to the binding of sulfonamides to their target proteins. peerj.com
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the protein-ligand complex over time. |
| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Provides insight into the compactness of the protein structure upon ligand binding. |
| Binding Free Energy (e.g., MM-PBSA) | An estimation of the free energy change upon ligand binding. | Quantifies the affinity of the ligand for the protein. |
Molecular Modeling and Ligand-Receptor Interactions
Molecular modeling encompasses a range of computational techniques aimed at visualizing and predicting how molecules interact with each other. This is particularly important in drug design for understanding how a potential drug molecule (ligand) binds to its biological target (receptor).
Computational Docking Studies of this compound Analogues with Biological Targets
Computational docking is a key method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.
In the context of sulfonamides, docking studies have been performed to investigate their interactions with various biological targets, including carbonic anhydrases and other enzymes. nih.govnih.gov For example, docking studies of benzenesulfonamide (B165840) derivatives with Dickkopf-1 (Dkk1), a protein implicated in cancer, have identified potential dual inhibitors of both Dkk1 and carbonic anhydrase II. nih.gov These studies reveal the specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the sulfonamide group and other parts of the ligand. mdpi.com The binding energy scores obtained from docking calculations help to rank potential inhibitors and guide the synthesis of more potent analogs. nih.govmdpi.com
Table 2: Example of Docking Study Results for a Sulfonamide Analog
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | Benzenesulfonamide derivative 5d | -8.9 | Not specified |
| Dickkopf-1 (Dkk1) | Benzenesulfonamide derivative 5d | -9.7 | Not specified |
Data derived from a study on benzenesulfonamide derivatives as potential anticancer agents. nih.gov
Development and Validation of Pharmacophore Models for Sulfonamide Ligands
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dergipark.org.tr These models are valuable tools for virtual screening to identify new compounds with similar activity profiles and for understanding the key features required for ligand binding. researchgate.netdovepress.com
For sulfonamide ligands, pharmacophore models have been developed based on the structures of known active compounds or the ligand-binding site of the target protein. nih.gov A typical pharmacophore model for a sulfonamide inhibitor might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net The validation of a pharmacophore model is a critical step and is often performed by screening a database of known active and inactive compounds to assess its ability to distinguish between them. researchgate.net Successful pharmacophore models can then be used to search large chemical databases for novel scaffolds that match the required features. dergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Sulfonamide Design
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend this concept by considering the three-dimensional properties of the molecules. youtube.com
CoMFA involves aligning a set of molecules and calculating their steric and electrostatic fields at various grid points. youtube.com These field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS) to generate a predictive model. nih.gov The results of a CoMFA study are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov
For sulfonamides, CoMFA and other 3D-QSAR approaches have been successfully applied to design more potent inhibitors of enzymes like carbonic anhydrase. nih.govnih.gov These studies have provided valuable insights into the structure-activity relationships, indicating, for example, the importance of steric and electrostatic factors in determining inhibitory potency. nih.gov The predictive power of these models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govyoutube.com
Physicochemical Properties
The physicochemical properties of 3-Methoxycyclohexane-1-sulfonamide are determined by its molecular structure. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C₇H₁₅NO₃S |
| Molecular Weight | 193.26 g/mol bldpharm.com |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to have some solubility in organic solvents |
| Melting Point | Not available in the provided search results |
| Boiling Point | Not available in the provided search results |
Data sourced from available chemical supplier information. bldpharm.com
The presence of both a polar sulfonamide group and a relatively nonpolar methoxycyclohexane moiety gives the molecule an amphiphilic character. This can influence its solubility and its ability to cross biological membranes.
Potential Applications in Chemical Research
As a Building Block in Organic Synthesis
The compound can serve as a versatile building block for the synthesis of more complex molecules. The sulfonamide group can be further functionalized, and the cyclohexane (B81311) ring can undergo various chemical transformations. This makes it a useful intermediate in the preparation of novel organic compounds with potential applications in materials science or as probes for biological systems.
In the Development of Novel Ligands for Catalysis
The nitrogen and oxygen atoms in the sulfonamide and methoxy (B1213986) groups can act as coordination sites for metal ions. This suggests that this compound could be explored as a ligand in the development of new catalysts for various organic reactions. The stereochemistry of the cyclohexane ring could also be exploited to create chiral catalysts for asymmetric synthesis.
As a Scaffold in Medicinal Chemistry Research
Given the established biological activities of sulfonamide derivatives, this compound serves as an interesting scaffold for the design and synthesis of new potential therapeutic agents. researchgate.net Researchers can modify the structure to optimize its interaction with specific biological targets, such as enzymes or receptors. acs.org The methoxy group, in particular, can be varied to explore its impact on binding affinity and selectivity. For instance, sulfonamide derivatives have been investigated as carbonic anhydrase inhibitors and PI3K/mTOR dual inhibitors. nih.govnih.gov
An in-depth analysis of the chemical compound this compound reveals a landscape rich with synthetic strategies and potential for chemical transformations. This article focuses exclusively on the synthetic chemistry, chemical reactivity, and derivatization potential of this specific molecule, adhering to a structured outline to ensure a thorough and scientifically accurate exploration.
Future Perspectives and Research Directions
Advanced Synthetic Strategies for Stereochemically Defined 3-Methoxycyclohexane-1-sulfonamide Derivatives
The biological activity of cyclic molecules is often intrinsically linked to their stereochemistry. The this compound structure possesses two stereocenters, leading to the possibility of four diastereomers. Future research will necessitate the development of advanced synthetic strategies to access each of these stereoisomers in high purity.
Currently, methods for the stereoselective synthesis of substituted cyclohexanes are well-established and could be adapted for this purpose. nih.govacs.orgacs.org An iridium-catalyzed (5+1) annulation strategy, for example, has been shown to produce highly functionalized and stereocontrolled cyclohexanes. nih.gov Additionally, organocatalytic approaches have proven effective in the enantioselective synthesis of various cyclohexane (B81311) rings. acs.org For the synthesis of this compound derivatives specifically, a potential strategy could involve the stereoselective synthesis of a chiral cyclohexane precursor, followed by the introduction of the sulfonamide moiety. The synthesis of conformationally constrained cyclohexanediols has been demonstrated, providing a set of molecular scaffolds that could be adapted for this purpose. acs.org
Future synthetic efforts would likely focus on asymmetric catalytic methods to establish the desired stereochemistry early in the synthetic sequence. This could involve chiral catalysts to control the formation of the cyclohexane ring or enzymatic resolutions to separate stereoisomers. The ability to produce stereochemically defined derivatives of this compound is crucial for systematic structure-activity relationship (SAR) studies and for identifying the optimal stereoisomer for a given biological target.
Integration of Multiscale Computational Approaches for Predictive Modeling in Sulfonamide Research
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design and optimization of new therapeutic agents. derpharmachemica.comnumberanalytics.comnih.gov For this compound and its prospective analogues, multiscale computational approaches could provide significant insights.
At the most fundamental level, quantum mechanics (QM) calculations could be employed to understand the electronic properties and conformational preferences of the molecule. This information is critical for predicting its reactivity and how it might interact with a biological target. Moving up in scale, molecular docking simulations could be used to predict the binding modes of this compound derivatives to various protein targets. derpharmachemica.com Given the broad range of biological activities exhibited by sulfonamides, these computational screens could help to identify potential targets for this new class of compounds. nih.govresearchgate.net
Furthermore, quantitative structure-activity relationship (QSAR) models could be developed once a library of analogues with corresponding biological activity data is generated. nih.gov These models can identify the key structural features that contribute to the desired activity, guiding the design of more potent and selective compounds. The integration of machine learning and artificial intelligence in molecular modeling is also a rapidly advancing area that could be applied to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these novel sulfonamides, helping to prioritize compounds with favorable drug-like characteristics. numberanalytics.commdpi.com
Elucidation of Novel Biological Targets and Pathways for this compound Analogues
The sulfonamide scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.govdntb.gov.ua While the initial applications of sulfonamides were as antibacterial agents, their therapeutic reach has expanded to include treatments for cancer, viral infections, inflammation, and neurological disorders. sci-hub.senih.gov This proven versatility suggests that derivatives of this compound could also exhibit a broad spectrum of biological activities.
A key future research direction will be the systematic screening of a library of this compound analogues against a diverse panel of biological targets. This could include enzymes such as carbonic anhydrases, kinases, and proteases, which are known to be modulated by other sulfonamides. dntb.gov.uanih.gov For instance, some sulfonamide derivatives are potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com
Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could also be a valuable approach to uncover entirely new biological activities and mechanisms of action for this class of compounds. The identification of novel targets will not only provide new avenues for therapeutic development but also expand our understanding of the biological pathways that can be modulated by sulfonamide-based molecules.
Development of Multi-Targeted Agents and Chemical Biology Tools Based on the Sulfonamide Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in the development of multi-targeted agents that can modulate several targets simultaneously. nih.gov The inherent promiscuity of the sulfonamide scaffold makes it an excellent starting point for the design of such agents. sci-hub.sescilit.com Future research could focus on rationally designing derivatives of this compound that are capable of interacting with multiple, disease-relevant targets. For example, a single molecule could be engineered to inhibit both a protein kinase and a carbonic anhydrase, a combination that could be beneficial in certain cancers. mdpi.com
In addition to therapeutic applications, the this compound scaffold could be developed into valuable chemical biology tools. Chemical probes are essential for studying the function of proteins and other biomolecules in their native cellular environment. By attaching a reporter group, such as a fluorophore or an affinity tag, to a this compound derivative, it may be possible to create probes for visualizing and isolating specific protein targets. nih.govacs.orgnih.gov The development of covalent probes, which form a permanent bond with their target, can be particularly useful for target identification and validation. rsc.org The synthesis of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging demonstrates the potential of this approach. nih.govconsensus.app
The creation of a toolbox of chemical probes based on the this compound scaffold would not only facilitate the study of its own biological targets but also provide valuable reagents for the broader chemical biology community.
Q & A
Q. What are the recommended synthetic routes for 3-Methoxycyclohexane-1-sulfonamide, and how can reaction conditions be optimized?
Synthesis typically involves sulfonylation of a cyclohexane precursor. A common approach is the reaction of 3-methoxycyclohexane with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by ammonolysis to yield the sulfonamide . Optimization includes:
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions.
- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis .
- Ammonia stoichiometry : Excess aqueous ammonia (2–3 equivalents) ensures complete conversion to the sulfonamide .
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity.
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR confirm the methoxy group (δ ~3.3 ppm for OCH) and sulfonamide protons (δ ~7.5 ppm for NH) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 208.07) .
- Infrared spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm and 1150 cm) .
Cross-reference data with NIST Chemistry WebBook for spectral validation .
Q. How should researchers safely handle this compound in the laboratory?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential ammonia release during synthesis .
- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials (e.g., vermiculite) .
Risk assessments must precede experimental work, adhering to protocols like those in Prudent Practices in the Laboratory .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?
Conflicting data (e.g., melting points, solubility) may arise from impurities or polymorphic forms. Strategies include:
- Reproducibility checks : Synthesize the compound using peer-reviewed methods and compare results .
- DSC/TGA analysis : Differential scanning calorimetry identifies polymorphs via distinct endothermic peaks .
- Collaborative validation : Share samples with independent labs to verify data, as done in multi-institutional studies .
Q. What mechanistic insights explain the reactivity of the sulfonamide group in nucleophilic substitution reactions?
The sulfonamide’s electron-withdrawing nature activates the cyclohexane ring for electrophilic attack. Key factors:
- Resonance effects : Sulfonyl groups stabilize transition states via delocalization, enhancing reaction rates .
- Steric hindrance : The methoxy group at C3 influences regioselectivity; computational modeling (DFT) can predict preferred reaction sites .
Experimental validation via kinetic studies (e.g., monitoring by HPLC) quantifies substituent effects .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?
- Derivatization : Synthesize analogs with varied substituents (e.g., halogens at C4) to assess binding affinity .
- In vitro assays : Test inhibition of enzymes like carbonic anhydrase, where sulfonamides are known inhibitors .
- Molecular docking : Use software (e.g., AutoDock) to simulate interactions with protein active sites, prioritizing targets for wet-lab validation .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Protecting groups : Temporarily block the sulfonamide NH with tert-butoxycarbonyl (Boc) during alkylation .
- Catalytic optimization : Employ Pd/C or Ni catalysts for selective cross-coupling reactions, minimizing over-reduction .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .
Methodological Guidance for Data Contradiction Analysis
Q. How should researchers address conflicting spectral data in published studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
